molecular formula C16H19N3O B12910638 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one CAS No. 823794-29-2

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one

Cat. No.: B12910638
CAS No.: 823794-29-2
M. Wt: 269.34 g/mol
InChI Key: JOPFISPBANEJRH-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one (CAS 823794-29-2) is an organic compound with the molecular formula C16H19N3O and a molecular weight of 269.35 g/mol . Its structure features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—which is substituted with a phenyl group and a dimethylamino group. This core pyrimidine structure is a common pharmacophore in medicinal chemistry and is found in a wide range of bioactive molecules . The compound is a ketone derivative, characterized by a butan-1-one chain, which influences its physicochemical properties. As a building block, this chemical is of significant interest in research and development for the synthesis of more complex molecules, particularly in the fields of pharmaceutical chemistry and material science. Researchers can utilize it to explore structure-activity relationships or as a precursor in the design of novel compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

823794-29-2

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]butan-1-one

InChI

InChI=1S/C16H19N3O/c1-4-8-14(20)13-11-17-15(18-16(13)19(2)3)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3

InChI Key

JOPFISPBANEJRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrimidine Core Formation

A common approach involves the condensation of a β-ketoester with thiourea or amidine derivatives under base or acid catalysis to form the pyrimidine ring. For example, condensation of ethyl benzoylacetate with urea or thiourea yields 2,4-dichloropyrimidine intermediates, which serve as versatile platforms for further substitution.

Introduction of the Phenyl Group at Position 2

The phenyl substituent at the 2-position of the pyrimidine ring is often introduced via Suzuki cross-coupling reactions using 2,4-dichloropyrimidine intermediates and phenylboronic acid under palladium catalysis. This step allows for selective functionalization and diversification of the pyrimidine core.

Installation of the Dimethylamino Group at Position 4

The 4-position dimethylamino substituent can be introduced by nucleophilic aromatic substitution or reductive amination. For example, methylation of amino groups or direct substitution with dimethylamine under appropriate conditions (e.g., using HATU coupling agents or reductive amination protocols) is employed to install the dimethylamino moiety.

Attachment of the Butan-1-one Side Chain at Position 5

The butan-1-one side chain is typically introduced via alkylation of the pyrimidine intermediate with a suitable alkyl halide bearing the ketone functionality or through condensation with a ketone precursor. Alkylation reactions are often base-promoted and may use alkyl bromides or chlorides under microwave or conventional heating to achieve the desired substitution.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation β-Ketoester + thiourea/amidine, base/acid Pyrimidine core intermediate (e.g., 2,4-dichloropyrimidine)
2 Suzuki Cross-Coupling Phenylboronic acid, Pd catalyst, base 2-Phenyl substituted pyrimidine
3 Nucleophilic Aromatic Substitution Dimethylamine or methylation agents 4-Dimethylamino substituted pyrimidine
4 Alkylation Butanone alkyl halide, base, heat 5-Butan-1-one substituted pyrimidine (target compound)

Research Findings and Optimization

  • Catalysts and Conditions: Zinc chloride, copper catalysts, and nanoparticle catalysts have been reported to facilitate pyrimidine ring formation efficiently under mild conditions, improving yields and reducing reaction times.
  • Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate nucleophilic aromatic substitution and alkylation steps, enhancing reaction rates and product purity.
  • Base Selection: Cesium carbonate and potassium carbonate are commonly employed bases for alkylation and substitution reactions, providing good conversion rates.
  • Purification and Characterization: Standard chromatographic techniques followed by NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.

Data Table: Key Intermediates and Reagents

Compound/Intermediate Role in Synthesis Typical Conditions/Notes
β-Ketoester (e.g., ethyl benzoylacetate) Pyrimidine ring precursor Condensation with thiourea under base/acid
2,4-Dichloropyrimidine Core intermediate Undergoes Suzuki coupling and substitution
Phenylboronic acid Phenyl group source Pd-catalyzed Suzuki cross-coupling
Dimethylamine Source of dimethylamino group Nucleophilic substitution or reductive amination
Butan-1-one alkyl halide Side chain source Alkylation under base and heat

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications and effects on the central nervous system.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways in the body. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological and psychological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Ring Geometry

1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one ()
  • Structure: Features a pyrimidine ring substituted with amino, 4-methylbenzoyl, and 4-methylphenyl groups.
  • Key Findings: The pyrimidine ring exhibits partial double-bond character in C–N bonds (1.322–1.408 Å), indicating conjugation. Non-planar conformation due to steric hindrance from substituents, with dihedral angles between rings ranging from 34.87° to 69.57° .
  • The phenyl group in the target compound likely introduces greater steric hindrance than the 4-methylphenyl group, leading to larger dihedral angles and reduced planarity .
4-(Dimethylamino)-1-[(1RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]butan-1-one Dihydrobromide ()
  • Structure: Contains a butan-1-one chain and dimethylamino groups but fused to an isobenzofuran core with a fluorophenyl substituent.
  • Key Findings :
    • The dihydrobromide salt form improves stability and solubility, a common strategy for pharmaceutical compounds .
  • Comparison :
    • The absence of a fluorophenyl group in the target compound may reduce lipophilicity compared to this analog.
    • The pyrimidine ring in the target compound offers a distinct electronic profile compared to the isobenzofuran system, affecting binding interactions in biological systems .

Functional Group Influence on Physicochemical Properties

1-(4-(2-Aminoethyl)piperazin-1-yl)-4-((4-(5,5-difluoro-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-10-yl)phenyl)(ethyl)amino)butan-1-one ()
  • Structure : Contains a butan-1-one chain linked to a piperazine and boron-dipyrromethene (BODIPY) core.
  • Key Findings :
    • The BODIPY moiety confers fluorescence properties, useful in imaging applications .
  • Comparison: The target compound lacks a BODIPY group, limiting its utility in fluorescence-based studies but simplifying synthesis. The dimethylamino group in the target compound may enhance polarity compared to the ethylamino group in this analog .

Biological Activity

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C16H19N3O
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 823794-38-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its effects on various cellular pathways, particularly in cancer research and neuropharmacology. The compound has been studied for its inhibitory effects on specific enzymes and receptors, which are crucial in disease modulation.

  • Histone Deacetylase Inhibition : Recent studies indicate that compounds similar to 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one may exhibit potent inhibitory effects on human class I histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell cycle progression .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by increasing the levels of acetylated histones, which leads to cell cycle arrest and subsequent cell death .
  • Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.

In Vitro Studies

A study highlighted the compound's ability to inhibit HDACs effectively, leading to increased acetylation of histones and activation of tumor suppressor genes. This was evidenced by:

  • Increased levels of acetyl-histone H3.
  • Induction of G1 phase cell cycle arrest in SKM-1 myelodysplastic syndrome cells .

In Vivo Studies

In xenograft models, the compound demonstrated significant antitumor activity, outperforming several existing treatments. It showed a favorable pharmacokinetic profile, indicating good absorption and distribution within biological systems .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionPotent inhibition of class I HDAC isoforms
Apoptosis InductionIncreased acetyl-histone levels; G1 arrest
Antitumor EfficacySignificant reduction in tumor growth in vivo
Neurotransmitter InteractionPotential modulation of neurotransmitter systems

Case Study 1: Antitumor Efficacy

In a controlled study involving SKM-1 xenograft models, treatment with 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one resulted in:

  • A 60% reduction in tumor volume compared to control groups.
  • Enhanced immune response in models with intact immune systems, suggesting a synergistic effect with immune modulation .

Case Study 2: Pharmacokinetics

A pharmacokinetic study conducted on ICR mice revealed:

  • High bioavailability with peak plasma concentration achieved within 30 minutes post-administration.
  • Minimal hepatic metabolism indicating a low risk for drug-drug interactions .

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